molecular formula C8H15NO B1280003 9-Azabicyclo[3.3.1]nonan-3-ol CAS No. 26651-94-5

9-Azabicyclo[3.3.1]nonan-3-ol

Cat. No. B1280003
CAS RN: 26651-94-5
M. Wt: 141.21 g/mol
InChI Key: LAZFLHAAIKYNNV-UHFFFAOYSA-N
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Description

9-Azabicyclo[3.3.1]nonan-3-ol is a structural motif present in a variety of compounds that have been synthesized and studied for their potential applications in medicinal chemistry and drug discovery. This bicyclic structure is characterized by its rigid framework, which makes it a valuable scaffold for the development of peptidomimetics and other bioactive molecules .

Synthesis Analysis

The synthesis of compounds containing the 9-azabicyclo[3.3.1]nonan-3-ol core often involves multi-step reactions, starting from readily available precursors such as pyroglutamic acid . For instance, an efficient synthesis of diastereomers of 9-tert-butoxycarbonyl-2-oxo-3-(N-tert-butoxycarbonylamino)-1-azabicyclo[4.3.0]nonane has been reported, which is a related structure to the one . Additionally, novel antimicrobial agents have been synthesized from 9-azabicyclo[3.3.1]nonan-9-ones through a series of reactions including cyclization and hydrazono-thiazolidinone formation . Other synthetic approaches involve condensation and iodolactonization reactions , as well as asymmetric cleavage to produce chiral building blocks for alkaloid synthesis .

Molecular Structure Analysis

The molecular structure of 9-azabicyclo[3.3.1]nonan-3-ol derivatives has been extensively studied using spectroscopic methods such as NMR . These studies have revealed that the compounds typically adopt a twin-chair conformation with equatorial orientation of substituents, which is important for their biological activity . X-ray diffraction has also been used to determine the crystal structure of certain derivatives, providing detailed insights into their three-dimensional arrangement .

Chemical Reactions Analysis

The 9-azabicyclo[3.3.1]nonan-3-ol scaffold participates in various chemical reactions that are useful for further functionalization. For example, tautomerism has been observed in compounds such as 9-azabicyclo[4.2.1]nonan-1-ols, which can equilibrate with corresponding aminocyclooctanones . This behavior is crucial for the design of molecules with specific biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of 9-azabicyclo[3.3.1]nonan-3-ol derivatives are influenced by their rigid bicyclic structure. The conformational rigidity imparts certain stereochemical preferences, which can affect their reactivity and interaction with biological targets . Pharmacological studies have been conducted on some derivatives to evaluate their potential as analgesic and neuroleptic agents, as well as their antibacterial and antifungal activities . These studies often involve behavioral assays in animal models to assess the therapeutic potential of the synthesized compounds.

Scientific Research Applications

Conformational and Structural Studies

9-Azabicyclo[3.3.1]nonan-3-ol and its derivatives have been a subject of interest in conformational and structural chemistry. For instance, molecular mechanics calculations and NMR spectroscopy have been used to study derivatives of 3-azabicyclo[3.3.1]nonane, finding that their conformational behavior is mainly governed by steric factors (Arias-Pérez, Alejo, & Maroto, 1997). Similarly, structural and conformational studies have been conducted on various acyl derivatives of 9-(2'-hydroxyethyl)-9-azabicyclo[3.3.1]nonan-3α(and β)-ols, revealing insights into their molecular conformation in different solvents (Lorente, Iriepa, & Gálvez, 1990).

Spectroscopic Analysis

Spectroscopic studies, including IR, 1H, and 13C NMR spectroscopy, have been performed on 3-azabicyclo[3.3.1]nonan-9-α(β)-ols and related compounds. These studies have contributed to a deeper understanding of their stereochemical properties and molecular interactions (Iriepa, Gil-Alberdi, & Gálvez, 1992).

Catalysis and Synthesis

9-Azabicyclo[3.3.1]nonan-3-ol derivatives have been explored for their potential in catalysis and synthesis. For example, they have been used in the intramolecular aminocarbonylation reaction catalyzed by palladium, contributing to the formal total synthesis of complex organic compounds (Oh, Kim, & Ham, 1998).

Antimicrobial Studies

Compounds derived from 9-Azabicyclo[3.3.1]nonan-3-ol have been evaluated for their antimicrobial properties. For example, studies on 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one 4′-phenylthiosemicarbazones have shown promising antibacterial and antifungal activities (Umamatheswari & Kabilan, 2011).

Safety And Hazards

9-Azabicyclo[3.3.1]nonan-3-ol is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation. It is recommended to avoid breathing dust, mist, or vapors, and to use personal protective equipment .

Future Directions

The future directions of 9-Azabicyclo[3.3.1]nonan-3-ol research could involve exploring its potential applications in other chemical reactions and studying its properties under different conditions .

properties

IUPAC Name

9-azabicyclo[3.3.1]nonan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c10-8-4-6-2-1-3-7(5-8)9-6/h6-10H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAZFLHAAIKYNNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC(C1)N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30487229
Record name 9-Azabicyclo[3.3.1]nonan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30487229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Azabicyclo[3.3.1]nonan-3-ol

CAS RN

26651-94-5
Record name 9-Azabicyclo[3.3.1]nonan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30487229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
19
Citations
AH Birke - 1967 - search.proquest.com
PREFACE It is with sincere appreciation that I ack nowledge the very helpful contributions to this study by my colleagues and friends. I wish to acknowledge the conception of the …
Number of citations: 0 search.proquest.com
Y Kashman, E Benary - The Journal of Organic Chemistry, 1972 - ACS Publications
The 2-aza-6-oxaadamantanic skeleton has already been synthesized by another method. 1 In thispaper we report a new approach which should enable the intro-duction of other …
Number of citations: 13 pubs.acs.org
W Chu, J Xu, D Zhou, F Zhang, LA Jones… - Bioorganic & medicinal …, 2009 - Elsevier
A series of N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs were synthesized. Among them, WC-26 and WC-59 were identified as the most potent σ 2 receptor …
Number of citations: 59 www.sciencedirect.com
ZW Wu, SY Song, L Li, HL Lu, B Lieberman… - Bioorganic & Medicinal …, 2015 - Elsevier
A series of tetrahydroindazole derivatives were synthesized and evaluated for their affinities for both sigma-1 and sigma-2 receptors. These compounds are hybrid structures of a …
Number of citations: 17 www.sciencedirect.com
JA Moore, RC Gearhart, OS Rothenberger… - The Journal of …, 1972 - ACS Publications
1 by 1, 3-dipolar cycloadditionof thermally generated l-acyl-2, 3-dihydro-l, 2-diazepimnium betaines and di-methyl acetylenedicarboxylate. 2 We now describe an unusual reaction of …
Number of citations: 8 pubs.acs.org
R Lazny, A Ratkiewicz, A Nodzewska, A Wynimko… - Tetrahedron, 2012 - Elsevier
Tropane (8-methyl-8-azabicyclo[3.2.1]octane) and granatane (9-methyl-9-azabicyclo[3.3.1]nonane) derivatives undergo fast N-methyl inversion. The distribution of axial and equatorial N…
Number of citations: 26 www.sciencedirect.com
M Shibuya, S Nagasawa, Y Osada… - The Journal of Organic …, 2014 - ACS Publications
The mechanism of an NO x -assisted, nitroxide(nitroxyl radical)-catalyzed aerobic oxidation of alcohols was investigated using a set of sterically and electronically modified nitroxides (ie…
Number of citations: 42 pubs.acs.org
M Turconi, M Nicola, M Gil Quintero… - Journal of medicinal …, 1990 - ACS Publications
A series of 2, 3-dihydro-2-oxo-lH-benzimidazole-l-carboxylic acid esters and amides containing a basic azacyclo-or azabicycloalkyl moiety has been synthesized and evaluatedfor 5-…
Number of citations: 93 pubs.acs.org
JC Howard - The Journal of Organic Chemistry, 1972 - ACS Publications
The synthesis ofcis-and irans-4-amino-5-phenyl-3-isothiazolidinone 1, 1-dioxide (3 and 5) via methanolysis of the corresponding 4-acetamido derivatives 1 and 6 and base-catalyzed …
Number of citations: 3 pubs.acs.org
MJ Fernandez, R Huertas, E Galvez - Journal of molecular structure, 1991 - Elsevier
A series of N-substituted-9-phenethyl-3-amino norgranatane derivatives have been synthesized and studied by 1 H and 13 C NMR spectroscopy. The compounds studied display in …
Number of citations: 20 www.sciencedirect.com

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